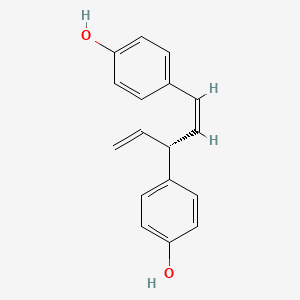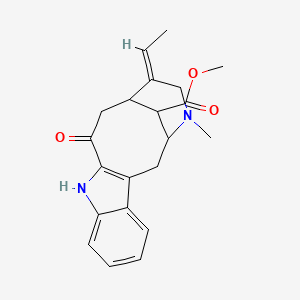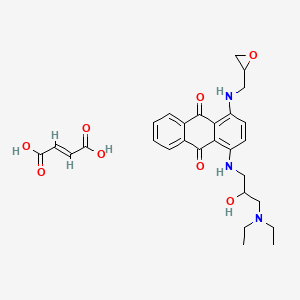![molecular formula C48H28N4O8Zn B1232511 亜鉛;4-[10,15-ビス(4-カルボキシラトフェニル)-20-[4-(ジオキシドメチリデン)シクロヘキサ-2,5-ジエン-1-イリデン]ポルフィリン-24-イッド-5-イル]ベンゾアート;ヒドロン CAS No. 27647-84-3](/img/structure/B1232511.png)
亜鉛;4-[10,15-ビス(4-カルボキシラトフェニル)-20-[4-(ジオキシドメチリデン)シクロヘキサ-2,5-ジエン-1-イリデン]ポルフィリン-24-イッド-5-イル]ベンゾアート;ヒドロン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron, also known as ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron, is a useful research compound. Its molecular formula is C48H28N4O8Zn and its molecular weight is 854.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エネルギー貯蔵:充電式亜鉛金属電池
この化合物は、充電式亜鉛金属電池の開発に使用できます。可逆性とアノード利用率は、実用的な充電式亜鉛金属電池を実現するための主要な障壁です。 ヘテロ原子分子である3,5-ビス(トリフルオロメチル)ピラゾール(TFMP)は、あらゆる種類の亜鉛電解質(酸性、アルカリ性、非水性)でフッ素化されたポリマーインターフェースを促進することができます .
腐食防止
亜鉛は重要な非鉄金属であり、世界で4番目に使用されている金属です。工業およびその他の分野で数え切れないほどの用途があります。 亜鉛の主な用途は、亜鉛メッキと電池のアノードです . この化合物は、酸性、アルカリ性、中性環境のいずれかで腐食する亜鉛の腐食防止剤として使用できる可能性があります .
亜鉛アノードの安定化
この化合物は、亜鉛イオン電池の亜鉛アノードの安定化に使用できます。 アルコール、アミン、アセトニトリル、脂質、エーテル、ジメチルスルホキシドなどのさまざまな溶媒をこの目的で使用できます .
作用機序
Target of Action
Similar zinc coordination polymers have been reported to act as photocatalysts , suggesting that the compound might interact with light-sensitive targets.
Mode of Action
Based on the structure and properties of similar zinc coordination polymers , it can be inferred that the compound might interact with its targets through light-induced reactions, leading to changes in the targets’ properties or functions.
Biochemical Pathways
Given its potential role as a photocatalyst , it might affect pathways related to light-sensitive reactions or processes.
Result of Action
Based on its potential role as a photocatalyst , it might induce changes in light-sensitive molecules or cells, leading to alterations in their properties or functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . For instance, light conditions might affect its photocatalytic activity . Other factors such as temperature, pH, and the presence of other substances might also influence its action and stability.
特性
CAS番号 |
27647-84-3 |
|---|---|
分子式 |
C48H28N4O8Zn |
分子量 |
854.1 g/mol |
IUPAC名 |
zinc;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron |
InChI |
InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChIキー |
IIEYPZOESLIZQB-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |
正規SMILES |
[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Zn+2] |
同義語 |
zinc(II) tetrakis(4-carboxyphenyl)porphine Zn-TCPP ZNTCPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1232431.png)



![3-Nitro-4-(1-pyrrolidinyl)benzoic acid [1-(4-ethylanilino)-1-oxopropan-2-yl] ester](/img/structure/B1232436.png)


![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)




